4-{2-[4'-(Acetyloxy)[1,1'-biphenyl]-4-yl]-2-oxoethyl}phenyl acetate
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Overview
Description
4-{2-[4’-(Acetyloxy)[1,1’-biphenyl]-4-yl]-2-oxoethyl}phenyl acetate is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of an acetyloxy group attached to a biphenyl structure, which is further connected to a phenyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4’-(Acetyloxy)[1,1’-biphenyl]-4-yl]-2-oxoethyl}phenyl acetate typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction is used to form the biphenyl core by coupling an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-{2-[4’-(Acetyloxy)[1,1’-biphenyl]-4-yl]-2-oxoethyl}phenyl acetate undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetyloxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
4-{2-[4’-(Acetyloxy)[1,1’-biphenyl]-4-yl]-2-oxoethyl}phenyl acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{2-[4’-(Acetyloxy)[1,1’-biphenyl]-4-yl]-2-oxoethyl}phenyl acetate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 4-(Acetyloxy)[1,1’-biphenyl]-3-carboxylic acid .
- Phenol, 4-[3-(acetyloxy)-1-propenyl]-2-methoxy-, acetate .
4-{2-[4’-(Acetyloxy)[1,1’-biphenyl]-4-yl]-2-oxoethyl}phenyl acetate: .
Uniqueness
4-{2-[4’-(Acetyloxy)[1,1’-biphenyl]-4-yl]-2-oxoethyl}phenyl acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its biphenyl core and acetyloxy groups contribute to its versatility in various applications, making it a valuable compound in research and industry.
Properties
CAS No. |
136089-74-2 |
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Molecular Formula |
C24H20O5 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
[4-[2-[4-(4-acetyloxyphenyl)phenyl]-2-oxoethyl]phenyl] acetate |
InChI |
InChI=1S/C24H20O5/c1-16(25)28-22-11-3-18(4-12-22)15-24(27)21-7-5-19(6-8-21)20-9-13-23(14-10-20)29-17(2)26/h3-14H,15H2,1-2H3 |
InChI Key |
XJQOOMKSWWHRGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)OC(=O)C |
Origin of Product |
United States |
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